1-Benzyl-3,5-dimethylpiperidin-4-one
Overview
Description
1-Benzyl-3,5-dimethylpiperidin-4-one is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The compound is characterized by the presence of a piperidin-4-one core, which is substituted with benzyl and methyl groups. This structural motif is common in many biologically active compounds and is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Synthesis Analysis
The synthesis of related compounds to 1-Benzyl-3,5-dimethylpiperidin-4-one has been described in several studies. For instance, the first synthesis of 1-benzyl-4-(chloromethyl)piperidine, a related compound, is outlined, demonstrating its utility in generating potential pharmaceuticals . Another study describes the synthesis of N-benzylated 3-alkyl-2,6-diarylpiperidin-4-ones, providing insights into the stereochemistry of these compounds through NMR and XRD analyses . Additionally, the synthesis of highly crowded N-benzylpiperidones is reported, with a focus on the stereochemistry elucidated by NMR and single-crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Benzyl-3,5-dimethylpiperidin-4-one has been extensively studied using NMR and XRD techniques. For example, the stereochemistry of N-benzylated 3-alkyl-2,6-diarylpiperidin-4-ones was investigated, revealing that these compounds predominantly adopt a chair conformation with equatorial orientation of substituents . Similarly, the stereochemistry of crowded N-benzylpiperidones was confirmed to be in a chair conformation with equatorial orientation of all substituents, as evidenced by NMR and XRD data .
Chemical Reactions Analysis
The reactivity of 1-benzyl-4-(chloromethyl)piperidine with purines in a basic medium has been studied, leading to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives . This demonstrates the compound's potential to undergo nucleophilic attack and form various pharmacologically interesting structures. Additionally, the synthesis of 2,6-diarylpiperidin-4-one O-benzyloximes and their spectral characterization suggests that these compounds can undergo oximination, affecting the chemical shifts and conformation of the piperidone ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-Benzyl-3,5-dimethylpiperidin-4-one have been inferred from their synthesis and structural analysis. For instance, the solubility, metabolic stability, and membrane permeability of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were evaluated, indicating favorable drug-like properties . The NMR and XRD studies of N-benzylated piperidin-4-ones provide insights into their conformational preferences, which are crucial for understanding their physical properties .
Scientific Research Applications
Synthesis and Stereochemistry
- Synthesis and Stereochemistry of N-Benzylpiperidones : This study focuses on synthesizing N-benzylated 3,5-diakyl-2,6-diarylpiperidin-4-ones, including 1-Benzyl-3,5-dimethylpiperidin-4-one, and exploring their stereochemistry. The research reveals that these compounds exhibit a chair conformation with equatorial orientation of substituents. This work contributes to understanding the structural dynamics of such compounds (Dindulkar et al., 2012).
Pharmacological Applications
Antitubercular and Antimicrobial Scaffolds : A study on the synthesis of bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides, including derivatives of 1-Benzyl-3,5-dimethylpiperidin-4-one, to investigate their antimicrobial and antimycobacterial actions. This research highlights their potential in treating various microbial infections (Patel et al., 2012).
N-Acyl Piperdine-4-ones in Pharmacological Research : An exploration of the pharmacological effects of N-acyl r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones, which are related to 1-Benzyl-3,5-dimethylpiperidin-4-one. This study includes assessing their antibacterial and antioxidant activities, indicating potential therapeutic applications (Mohanraj & Ponnuswamy, 2017).
Chemical Analysis and Conformation Studies
Stereochemistry of Piperidin-4-ones : Research on the stereochemistry and conformation of diastereoisomeric 1,3-dimethylpiperidin-4-ols and related compounds, contributing to the broader understanding of the chemical properties of similar structures like 1-Benzyl-3,5-dimethylpiperidin-4-one (Casy & Jeffery, 1972).
Conformation and Stereodynamics in Benzamides : Investigating the conformation and stereodynamics of compounds like ortho-hydroxy and ring-unsubstituted N,N-dialkylbenzamides, which aids in understanding the structural behavior of related molecules including 1-Benzyl-3,5-dimethylpiperidin-4-one (Jennings et al., 1982).
Safety And Hazards
The safety information for “1-Benzyl-3,5-dimethylpiperidin-4-one” indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-benzyl-3,5-dimethylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-8-15(9-12(2)14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUYMZATYJQLLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1=O)C)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624246 | |
Record name | 1-Benzyl-3,5-dimethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3,5-dimethylpiperidin-4-one | |
CAS RN |
836-21-5 | |
Record name | 1-Benzyl-3,5-dimethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-3,5-dimethylpiperidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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